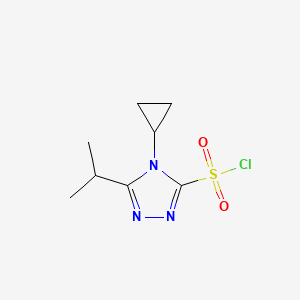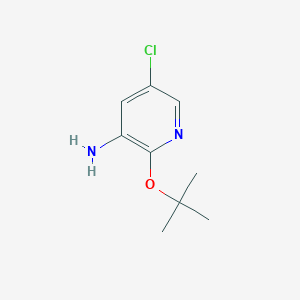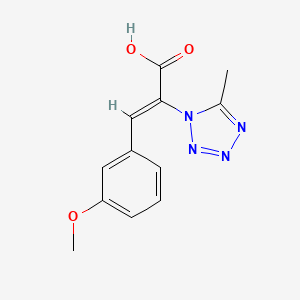
1-Cyclopropyl-3-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-3-methylpiperazine is a heterocyclic organic compound with the molecular formula C8H16N2. It is a derivative of piperazine, featuring a cyclopropyl group and a methyl group attached to the nitrogen atoms of the piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-3-methylpiperazine can be synthesized through various methods. One common approach involves the reaction of cyclopropylamine with 3-methylpiperazine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclopropyl-3-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various N-substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-3-methylpiperazine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparaison Avec Des Composés Similaires
Piperazine: The parent compound, widely used in pharmaceuticals.
1-Cyclopropylpiperazine: Lacks the methyl group, offering different pharmacological properties.
3-Methylpiperazine: Lacks the cyclopropyl group, also exhibiting unique characteristics.
Uniqueness: 1-Cyclopropyl-3-methylpiperazine is unique due to the presence of both the cyclopropyl and methyl groups, which can influence its binding affinity and specificity towards biological targets. This dual substitution can enhance its pharmacological profile compared to its simpler analogs .
Propriétés
Formule moléculaire |
C8H16N2 |
|---|---|
Poids moléculaire |
140.23 g/mol |
Nom IUPAC |
1-cyclopropyl-3-methylpiperazine |
InChI |
InChI=1S/C8H16N2/c1-7-6-10(5-4-9-7)8-2-3-8/h7-9H,2-6H2,1H3 |
Clé InChI |
IQEDRJJKXCQPMH-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCN1)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2R)-2-(Aminomethyl)pyrrolidin-1-YL]acetic acid](/img/structure/B13241261.png)


![N-[(2-aminocyclopentyl)methyl]methanesulfonamide](/img/structure/B13241275.png)
![(Butan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13241282.png)
![[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13241283.png)
![5-(Azetidin-3-yl)-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B13241289.png)

![2-[2-(Bromodifluoromethyl)-7-methyl-1H-indol-3-yl]ethan-1-amine](/img/structure/B13241292.png)
![Tert-butyl[(3-chloro-4-fluorophenyl)methyl]amine](/img/structure/B13241303.png)
![3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine](/img/structure/B13241305.png)

![N-[2-(Piperidin-1-yl)ethyl]cyclopentanamine](/img/structure/B13241309.png)

